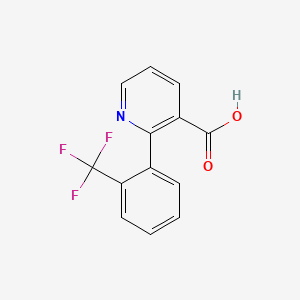

2-(2-Trifluoromethylphenyl)nicotinic acid

Descripción general

Descripción

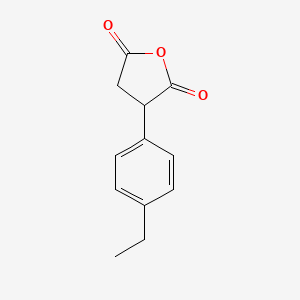

“2-(2-Trifluoromethylphenyl)nicotinic acid” is a chemical compound that is white to light brown in color and appears as a powder or crystal . It is an intermediate for agrochemical fungicides .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, has been a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the inhibition of hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles .Molecular Structure Analysis

The molecular formula of “this compound” is C7H4F3NO2 . The molecular weight is 191.11 g/mol . More detailed structural analysis would require specific spectroscopic techniques .Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It appears as a white to light brown powder or crystal .Aplicaciones Científicas De Investigación

Lipid Profile Modification

2-(2-Trifluoromethylphenyl)nicotinic acid has been recognized for its potent lipid-modifying effects, particularly in its ability to lower LDL (Low-Density Lipoprotein) and VLDL (Very Low-Density Lipoprotein) cholesterol levels while raising HDL (High-Density Lipoprotein) cholesterol. This alteration in lipid profiles is crucial in the management and prevention of coronary artery diseases. The compound's effectiveness is attributed to its interaction with the G-protein-coupled receptor 109A, which leads to favorable changes in the HDL cholesterol levels. Additionally, emerging research highlights its nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, offering a novel approach to atheroprotection (Digby, Lee, & Choudhury, 2009).

Atherosclerosis Management

Prolonged-release formulations of nicotinic acid have demonstrated efficacy in slowing the progression of atherosclerosis and, in some cases, inducing regression of the condition in patients already on stable statin therapy. Its ability to modify lipid profiles, particularly by increasing HDL-cholesterol and reducing lipoprotein(a), plays a significant role in its use for atherosclerotic management. This makes it a valuable addition to treatment regimens, especially when lipid goals are not met with statin monotherapy or when there's a need to correct specific lipid abnormalities (McCormack & Keating, 2005).

Anti-inflammatory Effects and Gene Expression

Recent studies have uncovered the nonlipid-mediated anti-inflammatory effects of nicotinic acid, providing insights into its comprehensive cardiovascular benefits beyond lipid modification. These effects include the direct enhancement of adiponectin secretion, which showcases a novel atheroprotective role. Additionally, nicotinic acid has been found to influence gene expression in various tissues, offering potential mechanisms for its effects on plasma lipids and other previously unexplained benefits, such as insulin resistance observed in clinical treatments (Kang, Kim, & Youn, 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Trifluoromethylphenyl)nicotinic acid, a derivative of niacin, is the lipid metabolism . Niacin is known to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia .

Mode of Action

The compound interacts with its targets by modifying the lipid profile. It is considered a valuable agent for therapy to modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .

Biochemical Pathways

The pyridine ring of nicotine and related alkaloids, which includes this compound, is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Pharmacokinetics

It is known that niacin, the parent compound, can be administered orally and is gradually released over a period of time .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the modification of the lipid profile. It helps in reducing the risk of myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .

Análisis Bioquímico

Biochemical Properties

2-(2-Trifluoromethylphenyl)nicotinic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with nicotinic acetylcholine receptors, which are ionotropic receptors that respond to the neurotransmitter acetylcholine . These interactions can influence a range of neuronal activities, including signaling pathways and metabolic processes. Additionally, this compound may interact with enzymes involved in the metabolism of nicotinic acid derivatives, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nicotinic acetylcholine receptors in hepatocytes, thereby affecting metabolic adaptation and defensive programs against metabolic dysfunction . Furthermore, this compound may impact mitochondrial function, influencing oxidative stress, calcium homeostasis, and mitochondrial dynamics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to nicotinic acetylcholine receptors, leading to the activation or inhibition of these receptors and subsequent changes in cellular signaling pathways . Additionally, this compound may interact with enzymes involved in the metabolism of nicotinic acid derivatives, influencing their activity and the overall metabolic flux . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biochemical and cellular effects . Over time, this compound may exhibit changes in its activity due to degradation or interactions with other biomolecules, which can influence its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as disruptions in mitochondrial function and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of nicotinic acid derivatives. This compound interacts with enzymes such as nicotinate phosphoribosyltransferase, which plays a role in the salvage pathway of nicotinic acid metabolism . These interactions can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, nicotinate transporters from the NiaP family have been identified as potential candidates for the uptake of this compound in various organisms . These transporters facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

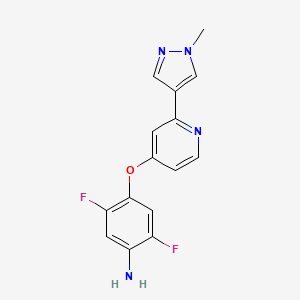

2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)11-9(12(18)19)5-3-7-17-11/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZIJBXDNMQYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680772 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225923-56-7 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)

![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)

![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)